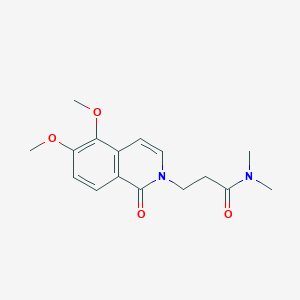
1-bromonaphthalen-2-yl N,N-dimethylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-bromonaphthalen-2-yl N,N-dimethylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a bromonaphthalene moiety attached to a dimethylcarbamate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromonaphthalen-2-yl N,N-dimethylcarbamate typically involves the reaction of 1-bromonaphthalene with N,N-dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The general reaction scheme is as follows:
1-Bromonaphthalene+N,N-dimethylcarbamoyl chlorideBase1-bromonaphthalen-2-yl N,N-dimethylcarbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-bromonaphthalen-2-yl N,N-dimethylcarbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the naphthalene ring can be substituted by other nucleophiles such as amines, thiols, or cyanides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding naphthoquinones.
Reduction Reactions: Reduction of the carbamate group can yield the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium cyanide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted naphthalenes with various functional groups.
Oxidation Reactions: Products include naphthoquinones.
Reduction Reactions: Products include corresponding amines.
科学研究应用
1-bromonaphthalen-2-yl N,N-dimethylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-bromonaphthalen-2-yl N,N-dimethylcarbamate involves its interaction with specific molecular targets. The bromonaphthalene moiety can interact with aromatic residues in proteins, while the carbamate group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-Bromonaphthalene: A simpler compound with similar bromonaphthalene structure but without the carbamate group.
2-Bromonaphthalene: An isomer of 1-bromonaphthalene with the bromine atom at a different position.
N,N-Dimethylcarbamate: A compound with a similar carbamate group but without the bromonaphthalene moiety.
Uniqueness
1-bromonaphthalen-2-yl N,N-dimethylcarbamate is unique due to the combination of the bromonaphthalene and carbamate functionalities. This dual functionality imparts distinct chemical reactivity and potential biological activities that are not observed in the simpler analogs.
属性
IUPAC Name |
(1-bromonaphthalen-2-yl) N,N-dimethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-15(2)13(16)17-11-8-7-9-5-3-4-6-10(9)12(11)14/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIQVKLNAVCFNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=C(C2=CC=CC=C2C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 4-{[(cyclohexylthio)acetyl]amino}benzoate](/img/structure/B5678209.png)

![2-[(5-Phenylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B5678237.png)
![N,N-dimethyl-2-({[(2-methyltetrahydrofuran-2-yl)carbonyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5678242.png)

![8-(5-chloro-2-methoxybenzoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5678254.png)


![5-[(1-adamantylthio)methyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5678272.png)
![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]ethanone](/img/structure/B5678280.png)
![2-{[(1,3-benzodioxol-5-ylacetyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5678290.png)
![rel-(3aR,6aR)-2-benzyl-N-[3-(2-fluorophenyl)propyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5678306.png)
![ethyl 4-{[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-1-piperazinecarboxylate](/img/structure/B5678311.png)
![1-methyl-4-({5-[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}methyl)piperidine](/img/structure/B5678315.png)
